Tert-butyl 4-aminobutyl(methyl)carbamate is a bifunctional organic building block used in multi-step synthesis. It provides a C4 alkyl spacer with two distinct amine functionalities: a terminal primary amine available for direct conjugation, and an N-methyl secondary amine protected by a thermally and acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is designed to facilitate sequential, site-selective chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, peptide mimetics, and imaging agents. [REFS-1, REFS-2]
Substituting this compound with seemingly cheaper alternatives, such as the non-methylated analog (tert-butyl (4-aminobutyl)carbamate) or starting from 1,4-diaminobutane, introduces significant downstream process inefficiencies. Attempting to N-methylate the non-methylated analog often requires harsh conditions and large excesses of hazardous reagents, complicating purification and reducing overall yield. [1] Similarly, achieving selective mono-Boc protection of 1,4-diaminobutane is notoriously difficult, with standard protocols requiring a large excess of the diamine starting material, leading to poor atom economy and high material waste. [2] Procuring this pre-configured building block eliminates these problematic steps, improving the total cost and predictability of a synthetic campaign.
A common procurement decision involves choosing between this pre-methylated compound and its non-methylated analog, tert-butyl (4-aminobutyl)carbamate, with the plan to perform N-methylation later. However, standard protocols for N-methylating Boc-protected amines are inefficient. For example, a widely cited procedure uses 5 to 10 equivalents of both sodium hydride (NaH) and iodomethane (MeI) to drive the reaction to completion. [1] Using the target compound (CAS 144222-23-1) entirely bypasses this step, avoiding the use of excess hazardous reagents, reducing purification burden, and improving process mass intensity.
| Evidence Dimension | Reagent Equivalents for N-Methylation |
| Target Compound Data | Not Applicable (N-methyl group is pre-installed) |
| Comparator Or Baseline | tert-butyl (4-aminobutyl)carbamate requires subsequent methylation using 5-10 eq. NaH and 5-10 eq. MeI. |
| Quantified Difference | Eliminates the need for a 10x to 20x total molar excess of reagents for the methylation step. |
| Conditions | N-methylation of a Boc-protected amine in THF solvent. |
This avoids a hazardous, high-reagent-excess step, saving significant costs in materials, purification, and waste disposal for scale-up.
An alternative to purchasing a protected diamine is to perform the protection in-house starting from 1,4-diaminobutane. However, selectively installing a single Boc group onto a symmetric diamine is challenging due to the formation of di-protected side products. The most common batch method to favor mono-protection, the Krapcho protocol, requires using a large excess of the diamine. Published examples use 6.5 to 8 equivalents of 1,4-diaminobutane relative to the di-tert-butyl dicarbonate reagent. [REFS-1, REFS-2] This strategy results in wasting over 80% of the diamine starting material. Procuring the target compound provides the required mono-protected structure directly, maximizing material efficiency and eliminating a difficult separation.
| Evidence Dimension | Starting Material Equivalents for Mono-Boc Protection |
| Target Compound Data | 1 equivalent (purchased directly) |
| Comparator Or Baseline | In-house synthesis from 1,4-diaminobutane requires 6.5-8 equivalents of the diamine. |
| Quantified Difference | Improves material efficiency by a factor of 6.5x to 8x for the diamine component. |
| Conditions | Batch mono-Boc protection of 1,4-diaminobutane in dioxane or dichloromethane. |
Direct procurement of this compound prevents significant material waste, which is critical when the diamine core is expensive or a key part of the supply chain.
In medicinal chemistry, the N-methyl group is not merely a synthetic artifact; it is a critical design element. Converting a secondary amine (N-H) to a tertiary N-methyl amine (N-Me) removes a hydrogen bond donor, which can significantly alter a molecule's properties. This modification is frequently used to improve metabolic stability by blocking N-dealkylation, enhance membrane permeability, and fine-tune receptor binding selectivity by altering the local conformation and reducing backbone flexibility. [REFS-1, REFS-2] For projects involving lead optimization or the development of PET tracers where in-vivo behavior is paramount, starting with the pre-methylated linker is a strategic choice to build in these desired pharmacokinetic features from the outset.
| Evidence Dimension | Impact of N-Methylation on Drug Properties |
| Target Compound Data | Provides an N-methylated linker, associated with potentially improved metabolic stability and modified solubility/lipophilicity. |
| Comparator Or Baseline | Non-methylated analog provides a secondary amine (N-H), which is a hydrogen-bond donor and a potential site for metabolic degradation. |
| Quantified Difference | Not directly quantifiable without a specific final molecule, but N-methylation is a widely documented strategy to enhance DMPK properties. |
| Conditions | General principles of medicinal chemistry and drug design. |
Procuring this compound allows for the direct incorporation of a key pharmacophore element, saving time and resources in lead optimization campaigns focused on improving metabolic stability or receptor selectivity.
For multi-step syntheses where process efficiency and material costs are critical, this building block provides the most direct route to incorporating a mono-protected, N-methylated diaminobutane linker. It avoids the poor atom economy of in-house mono-protection and the hazardous, high-excess reagents required for subsequent N-methylation. [REFS-1, REFS-2]
In the design of PET tracers, linkers are crucial for controlling solubility, metabolic stability, and target engagement. The pre-installed N-methyl group is a strategic choice for blocking a potential site of metabolism and modulating lipophilicity, justifying its use in projects where optimizing in-vivo tracer performance is a primary goal. [3]
This compound is well-suited for the synthesis of polyamine analogs and peptidomimetics where precise control over N-methylation is required. The N-methyl group can restrict backbone flexibility and modify hydrogen bonding patterns, influencing the final conformation and biological activity of the molecule. [4]
Irritant